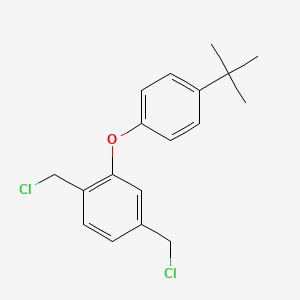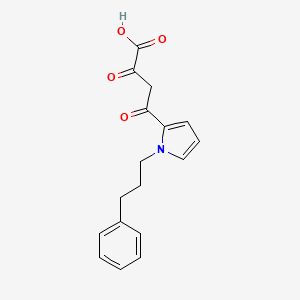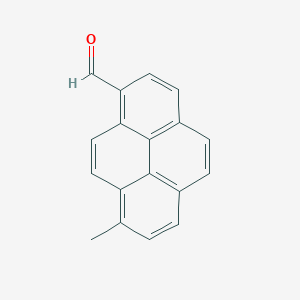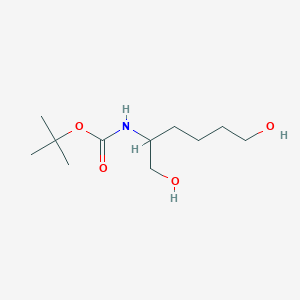
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene is an organic compound that features a tert-butylphenoxy group and two chloromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-tert-Butylphenol+Benzyl chlorideNaOH, Refluxthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of ethers, esters, or amines depending on the nucleophile used.
Oxidation: Formation of phenols, aldehydes, or ketones.
Reduction: Formation of methyl-substituted derivatives.
科学的研究の応用
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can trigger various cellular pathways and responses, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-(4-tert-Butylphenoxy)-2-oxo-ethyl methacrylate: A related compound with a methacrylate group, used in polymer chemistry.
2-(4-tert-Butylphenoxy)cyclohexanol: Another similar compound with a cyclohexanol group, used as an intermediate in the synthesis of pesticides.
Uniqueness
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene is unique due to its dual chloromethyl groups, which provide versatile reactivity for various chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.
特性
CAS番号 |
494797-90-9 |
|---|---|
分子式 |
C18H20Cl2O |
分子量 |
323.3 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-1,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C18H20Cl2O/c1-18(2,3)15-6-8-16(9-7-15)21-17-10-13(11-19)4-5-14(17)12-20/h4-10H,11-12H2,1-3H3 |
InChIキー |
QRARIBMBIRJCGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)

![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)

![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)




![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
